Methyl 3-(2,3-Difluorophenoxy)acrylate
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Overview
Description
Methyl 3-(2,3-Difluorophenoxy)acrylate is an organic compound with the molecular formula C10H8F2O3 It is a derivative of acrylate, characterized by the presence of a difluorophenoxy group attached to the acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-Difluorophenoxy)acrylate typically involves the esterification of 3-(2,3-Difluorophenoxy)acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with 2,3-difluorophenol in the presence of a base such as triethylamine. The reaction is carried out in a tubular reactor, allowing for efficient heat management and high conversion rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-Difluorophenoxy)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(2,3-Difluorophenoxy)acrylic acid.
Reduction: 3-(2,3-Difluorophenoxy)propanol.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,3-Difluorophenoxy)acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-Difluorophenoxy)acrylate involves its interaction with various molecular targets. The difluorophenoxy group can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The acrylate moiety is susceptible to polymerization, allowing the compound to form cross-linked networks in the presence of suitable initiators .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,5-Difluorophenoxy)acrylate: Similar structure but with different fluorine substitution pattern.
Methyl 3-(4-Fluorophenoxy)acrylate: Contains a single fluorine atom on the phenoxy group.
Methyl 3-(2,4-Difluorophenoxy)acrylate: Another difluorinated analog with different substitution positions.
Uniqueness
Methyl 3-(2,3-Difluorophenoxy)acrylate is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can significantly influence its chemical properties and reactivity compared to other fluorinated acrylates .
Properties
Molecular Formula |
C10H8F2O3 |
---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
methyl 3-(2,3-difluorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H8F2O3/c1-14-9(13)5-6-15-8-4-2-3-7(11)10(8)12/h2-6H,1H3 |
InChI Key |
BYCQLPPZSRZGRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=COC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
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